[(2-Chlorophenyl)methyl](3-methylbutyl)amine
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Overview
Description
(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is a derivative of phenylmethylamine, where the phenyl group is substituted with a chlorine atom at the 2-position and a 3-methylbutyl group at the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alkane derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alkane derivatives.
Substitution: Various substituted phenylmethylamines.
Scientific Research Applications
(2-Chlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenylmethylamine derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways.
Comparison with Similar Compounds
(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:
- (2-Chlorophenyl)methylamine
- (3-Chlorophenyl)methylamine
- (2-Chlorophenyl)methylamine
These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring or the amine nitrogen. The unique combination of substituents in (2-Chlorophenyl)methylamine gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(2-Chlorophenyl)methylamine, an organic compound featuring a chlorinated phenyl group and a branched alkyl amine, has garnered attention in medicinal chemistry and organic synthesis. The unique structural properties of this compound suggest potential biological activities, including antimicrobial and cytotoxic effects.
Structural Characteristics
The compound can be represented by the following structural formula:
This structure includes:
- Chlorophenyl Group : Known to enhance biological activity due to its electron-withdrawing properties.
- Alkyl Amine Side Chain : Contributes to the hydrophobic nature of the compound, influencing its interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds with similar structures to (2-Chlorophenyl)methylamine exhibit significant antimicrobial properties. For example, studies on halogenated compounds have shown increased efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
A comparative analysis of related compounds revealed that those with chlorinated phenyl groups often demonstrate enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be in the range of 31.25 to 62.5 µg/mL against standard bacterial strains .
Cytotoxicity
The cytotoxic profile of (2-Chlorophenyl)methylamine suggests potential applications in cancer therapy. Preliminary studies have shown that derivatives of similar compounds can induce cell death in various cancer cell lines while exhibiting low toxicity towards normal mammalian cells .
For instance, a series of synthesized derivatives were evaluated for their cytotoxic effects, revealing that some exhibited submicromolar activity against cancer cells, indicating a promising therapeutic window for further development .
Structure-Activity Relationship (SAR)
The biological activity of (2-Chlorophenyl)methylamine is influenced by its structural components. The introduction of halogens, particularly chlorine, has been associated with increased antibacterial potency. A structure-activity relationship analysis highlights the importance of:
- Lipophilicity : Compounds with higher lipophilicity tend to permeate cell membranes more effectively.
- Functional Groups : The presence and position of functional groups can significantly alter the compound's interaction with biological targets.
Case Studies
- Antibacterial Efficacy : A study evaluating a series of chlorinated anilides demonstrated that compounds similar to (2-Chlorophenyl)methylamine showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values comparable to clinically used antibiotics .
- Cytotoxic Assessment : In another investigation, derivatives were tested on cancer cell lines, revealing that specific modifications in the alkyl chain length and branching could enhance anticancer activity while maintaining low toxicity towards healthy cells .
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-10(2)7-8-14-9-11-5-3-4-6-12(11)13/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
UMJCDTWQDLUFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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